REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([CH3:8])=[N:6][CH:7]=1.[CH2:9](C([Sn])=C(CCCC)CCCC)[CH2:10]CC>CN(C=O)C.C1COCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:8][C:5]1[N:4]=[CH:3][C:2]([CH:9]=[CH2:10])=[CH:7][N:6]=1 |f:2.3,^1:10,38,40,59,78|
|
Name
|
|
Quantity
|
1.7 g
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Type
|
reactant
|
Smiles
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BrC=1C=NC(=NC1)C
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Name
|
DMF THF
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Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O.C1CCOC1
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Name
|
|
Quantity
|
3.2 mL
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Type
|
reactant
|
Smiles
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C(CCC)C(=C(CCCC)CCCC)[Sn]
|
Name
|
|
Quantity
|
0.148 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
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Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The title compound was prepared
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to RT
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Type
|
EXTRACTION
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Details
|
extracted with DCM (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
evaporator below 40° C
|
Type
|
CUSTOM
|
Details
|
The crude was purified through column chromatography (20% Ethyl acetate-Hexane in silica 100-200 mesh, Diameter of column—5.0 cm, Height of silica—approx. 5 inch)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)C=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |